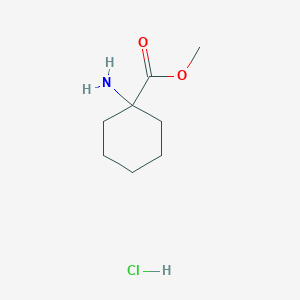

Methyl 1-aminocyclohexanecarboxylate hydrochloride

Description

The exact mass of the compound Methyl 1-aminocyclohexanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-aminocyclohexanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-aminocyclohexanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPXRXOMKRLUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627276 | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37993-32-1 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37993-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride"

An In-Depth Technical Guide to the Synthesis of Methyl 1-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclohexanecarboxylate hydrochloride is a valuable cyclic amino acid derivative frequently employed as a key building block in medicinal chemistry and the synthesis of novel therapeutic agents. Its rigid cyclohexyl scaffold provides a means to explore conformational space and enhance the metabolic stability of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, beginning from the readily available starting material, cyclohexanone. We will dissect two classical and robust methodologies for the formation of the core α-amino acid, 1-aminocyclohexanecarboxylic acid: the Strecker synthesis and the Bucherer-Bergs reaction. The guide will then detail the final esterification and salt formation step. Throughout, we will emphasize the mechanistic rationale behind procedural choices, provide detailed experimental protocols, and offer field-proven insights to ensure reproducibility and high-purity outcomes.

Introduction and Strategic Overview

The synthesis of α,α-disubstituted amino acids, such as the 1-aminocyclohexanecarboxylic acid backbone, presents a unique chemical challenge: the construction of a quaternary carbon center bearing both an amine and a carboxylic acid functionality. The target molecule, Methyl 1-aminocyclohexanecarboxylate hydrochloride (CAS No: 37993-32-1; Molecular Formula: C₈H₁₆ClNO₂)[1], is the hydrochloride salt of the methyl ester of this core structure. Its utility as a pharmaceutical intermediate necessitates reliable and scalable synthetic pathways.[2]

This guide focuses on two convergent strategies that both commence with cyclohexanone and generate the pivotal intermediate, 1-aminocyclohexanecarboxylic acid, which is subsequently esterified.

-

Pathway A: The Strecker Synthesis. A two-step process involving the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[3]

-

Pathway B: The Bucherer-Bergs Reaction. A multicomponent reaction that condenses a ketone, cyanide, and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[4]

The final transformation in both pathways is a Fischer-Speier esterification to yield the methyl ester, which is isolated as its stable hydrochloride salt.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the key bond formations and strategic intermediates, guiding our synthetic approach. The primary disconnections break the ester and C-N/C-C bonds of the α-amino acid, leading back to cyclohexanone.

Caption: Workflow for the Strecker synthesis of the amino acid intermediate.

Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Strecker

Part 1: 1-Aminocyclohexanecarbonitrile Formation

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) in a mixture of water and ethanol.

-

Causality: Using a salt like KCN is safer than handling hydrogen cyanide gas directly. [3]The NH₄Cl serves as both the ammonia source and a mild acid catalyst. [5]2. Addition of Ketone: Cool the solution in an ice bath to 0-5 °C. Add cyclohexanone (1.0 eq) dropwise while maintaining the internal temperature below 10 °C.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can often be used in the next step without further purification.

Part 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

-

Reaction Setup: Add the crude 1-aminocyclohexanecarbonitrile to concentrated hydrochloric acid (e.g., 6M-12M HCl).

-

Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The completion of the reaction is indicated by the cessation of gas evolution and dissolution of solids.

-

Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The amino acid hydrochloride may precipitate. Alternatively, neutralize the solution to its isoelectric point (typically pH 5-6) with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the zwitterionic amino acid.

-

Purification: Collect the solid product by filtration, wash with cold water and then a water-miscible solvent like ethanol or acetone, and dry under vacuum.

Pathway B: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a powerful multicomponent reaction that offers an alternative route to the same amino acid intermediate, proceeding via a distinct heterocyclic intermediate, a hydantoin. [4][6]

Principle and Mechanism

This reaction involves the one-pot condensation of a ketone (cyclohexanone), a cyanide source (KCN), and ammonium carbonate ((NH₄)₂CO₃). [6]The mechanism is thought to proceed through the initial formation of a cyanohydrin from the ketone and cyanide. Ammonia, generated in situ from the ammonium carbonate, displaces the hydroxyl group to form the same α-aminonitrile intermediate as in the Strecker synthesis. However, in the presence of carbon dioxide (also from the ammonium carbonate), the aminonitrile undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable 5,5-disubstituted hydantoin product. [4]This hydantoin is a stable, crystalline solid that is readily isolated and purified before being hydrolyzed.

Caption: Workflow for the Bucherer-Bergs synthesis of the amino acid.

Experimental Protocol: Synthesis of 1-Aminocyclohexanecarboxylic Acid via Bucherer-Bergs

Part 1: Cyclohexanespiro-5'-hydantoin Formation

-

Reaction Setup: In a pressure-rated vessel or a flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-4.0 eq) in a mixture of ethanol and water. [7] * Causality: Ammonium carbonate serves as the source for both ammonia and carbon dioxide. The reaction is typically run at elevated temperatures (60-90 °C) to drive the condensation. [8]2. Reaction: Heat the sealed mixture with vigorous stirring for 12-48 hours.

-

Isolation: Upon completion, cool the reaction mixture. The hydantoin product often crystallizes directly from the solution. Acidify the mixture with HCl to precipitate any remaining product. [6]4. Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. The crude hydantoin can be recrystallized from ethanol or water.

Part 2: Hydrolysis to 1-Aminocyclohexanecarboxylic Acid

-

Reaction Setup: Place the purified hydantoin in a round-bottom flask with a strong base (e.g., 20-30% aqueous NaOH) or a strong acid (e.g., 6M HCl).

-

Hydrolysis: Heat the mixture to reflux for 12-24 hours until the hydantoin is fully consumed.

-

Isolation: If using basic hydrolysis, cool the reaction and acidify with concentrated HCl to the isoelectric point to precipitate the amino acid. If using acidic hydrolysis, the product can be isolated as described in the Strecker protocol.

-

Purification: Collect the product by filtration, wash with cold water, and dry under vacuum.

Final Stage: Fischer Esterification and Salt Formation

Both pathways converge on the free amino acid, which must be converted to the final target molecule. The Fischer-Speier esterification is the classical method for this transformation. [9]

Principle and Mechanism

In the presence of a strong acid catalyst (e.g., H₂SO₄ or anhydrous HCl), the carbonyl oxygen of the carboxylic acid is protonated. This dramatically increases the electrophilicity of the carbonyl carbon, allowing the weakly nucleophilic methanol to attack, forming a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of a molecule of water and formation of the ester. [9][10]When methanol saturated with HCl gas or thionyl chloride is used, the reaction medium is both the catalyst and a reagent, and the final product precipitates as the hydrochloride salt due to the presence of excess acid and the basicity of the amino group. [11]

Caption: Workflow for the final esterification and salt formation step.

Experimental Protocol: Esterification and Hydrochloride Formation

-

Reaction Setup: Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (used in large excess as the solvent). Cool the suspension in an ice bath.

-

Acid Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the cooled methanolic suspension. Alternatively, bubble anhydrous HCl gas through the solution until saturation.

-

Causality: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ (SOCl₂ + MeOH → MeOS(O)Cl + HCl), which is a highly effective catalyst for esterification and ensures an anhydrous environment, driving the equilibrium toward the product. [11][12]3. Reaction: Remove the ice bath and heat the mixture to reflux for 4-8 hours. The solid should dissolve as the reaction proceeds.

-

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, Methyl 1-aminocyclohexanecarboxylate hydrochloride, will precipitate as a white crystalline solid. If precipitation is slow, cooling to 0 °C or adding a non-polar co-solvent like anhydrous diethyl ether can facilitate it.

-

Final Steps: Collect the solid by filtration, wash with cold anhydrous ether to remove any residual reagents, and dry under vacuum to yield the final product.

Data and Pathway Comparison

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Final Esterification |

| Starting Materials | Cyclohexanone, NH₄Cl, KCN | Cyclohexanone, (NH₄)₂CO₃, KCN | 1-Aminocyclohexanecarboxylic Acid |

| Key Intermediate | 1-Aminocyclohexanecarbonitrile | Cyclohexanespiro-5'-hydantoin | N/A |

| Key Reagents | Conc. HCl for hydrolysis | NaOH or HCl for hydrolysis | Methanol, SOCl₂ or HCl(g) |

| Advantages | Fewer reagents in the first step; direct route to the aminonitrile. | One-pot formation of a stable, crystalline intermediate (hydantoin) which is easy to purify. | High-yielding; product precipitates as a stable salt, simplifying purification. |

| Considerations | The aminonitrile intermediate can be less stable and harder to isolate than the hydantoin. | Requires higher temperatures/pressure for the initial condensation; uses more equivalents of reagents. | Requires anhydrous conditions to maximize yield. |

Product Characterization (Expected):

-

Appearance: White crystalline powder. [2]* Molecular Weight: 193.67 g/mol . [1]* IR Spectroscopy: Characteristic peaks for ester C=O stretch (~1740 cm⁻¹), and N-H stretches of the ammonium salt. [11]* ¹H NMR: A singlet for the methyl ester protons (~3.9 ppm) and multiplets for the cyclohexyl ring protons. [11]

Conclusion

The synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride is reliably achieved through multi-step sequences starting from cyclohexanone. Both the Strecker and Bucherer-Bergs pathways provide effective and scalable methods for constructing the core 1-aminocyclohexanecarboxylic acid intermediate. The choice between them may depend on laboratory capabilities, desired intermediate stability, and purification preferences, with the Bucherer-Bergs offering a more robust and easily purified intermediate. The final Fischer esterification using thionyl chloride in methanol is a highly efficient concluding step that directly affords the target compound as a stable, pure, crystalline hydrochloride salt, ready for use in further synthetic applications.

References

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

-

Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

-

MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

-

ChemBK. (2024). methyl 4-aminocyclohexane-1-carboxylate. [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

-

PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

-

MDPI. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

-

MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

- Google Patents. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. [Link]

-

PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]

-

PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

-

Jack Westin. (n.d.). Acid Derivatives Important Reactions - MCAT Content. [Link]

-

PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. [Link]

-

YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

Sources

- 1. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 1-aminocyclohexanecarboxylate hydrochloride

Abstract: This technical guide provides a comprehensive overview of Methyl 1-aminocyclohexanecarboxylate hydrochloride (CAS No: 37993-32-1), a key cyclic amino acid ester derivative. Intended for researchers, medicinal chemists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, provides robust protocols for its synthesis and characterization, discusses its chemical reactivity and stability, and explores its significant role as a building block in modern pharmaceutical development, particularly in the context of gabapentinoid anticonvulsants.

Introduction and Strategic Importance

Methyl 1-aminocyclohexanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester. Its structure, featuring a constrained cyclohexane ring, makes it a valuable synthon in medicinal chemistry. Unlike linear amino acids, the cyclic scaffold of this molecule imparts a specific conformational rigidity. This property is highly sought after in drug design to enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.

The parent α-amino acid, 1-aminocyclohexanecarboxylic acid (Ac6c), is known to stabilize peptide secondary structures such as β-helical motifs.[1] Esterification to the methyl ester hydrochloride not only provides a versatile functional handle for further chemical modification but also improves solubility and handling characteristics, making it an ideal intermediate for multi-step synthetic campaigns. Its most notable application lies in its structural relationship to the gabapentinoid class of drugs, which are critical therapies for epilepsy and neuropathic pain.[2] This guide serves as a practical resource for scientists leveraging this compound in their research and development endeavors.

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the choice of analytical techniques.

Structural and Chemical Identifiers

The compound is the hydrochloride salt of the methyl ester of 1-aminocyclohexanecarboxylic acid. The protonated amine and the methyl ester are geminally substituted on one carbon of the cyclohexane ring.

| Property | Value | Source(s) |

| CAS Number | 37993-32-1 | [3][4][5][6] |

| IUPAC Name | methyl 1-aminocyclohexane-1-carboxylate;hydrochloride | [4][5] |

| Molecular Formula | C₈H₁₆ClNO₂ | [3][4][5] |

| Molecular Weight | 193.67 g/mol | [4][5] |

| InChI Key | MTPXRXOMKRLUMU-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC(=O)C1(CCCCC1)N.Cl | [4][5] |

Physical Properties

The physical state and solubility are key parameters for handling, formulation, and reaction setup.

| Property | Value | Source(s) |

| Physical Form | Solid, crystalline powder | [5] |

| Melting Point | 210-212 °C | |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents like water and alcohols compared to the free base. Specific quantitative data is not widely published, but it is expected to be soluble in methanol and water, and sparingly soluble in less polar organic solvents like dichloromethane or ethers. | |

| Purity (Typical) | ≥97% | [5] |

Synthesis and Purification Workflow

The synthesis of Methyl 1-aminocyclohexanecarboxylate hydrochloride is most commonly achieved via the esterification of the parent amino acid. The Fischer esterification method using methanol and a strong acid catalyst is viable. However, a more direct and highly effective route involves the use of thionyl chloride, which serves as both the acid catalyst and a dehydrating agent, driving the reaction to completion.

Detailed Synthesis Protocol (Thionyl Chloride Method)

This protocol is adapted from a reliable method for the synthesis of analogous amino acid esters.[7]

Materials:

-

1-Aminocyclohexanecarboxylic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether or Isopropanol (IPA) for washing/recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 1-Aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 5-7 mL per gram of amino acid).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe or dropping funnel over 30-45 minutes. The addition is exothermic and generates HCl gas.

-

Causality: Adding SOCl₂ slowly at 0 °C controls the exotherm and prevents unwanted side reactions. SOCl₂ reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carbonyl, activating it for nucleophilic attack by methanol, while the system is kept anhydrous, favoring ester formation.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) for 3-5 hours. The suspension should become a clear solution.

-

Work-up: Cool the solution to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil.

-

Isolation: Triturate the crude residue with anhydrous diethyl ether. This involves adding ether, breaking up the solid with a spatula, and stirring to wash away any non-polar impurities. Filter the resulting white solid via vacuum filtration.

Purification by Recrystallization

Recrystallization is essential to achieve high purity, removing unreacted starting material and any side products.[8][9]

Procedure:

-

Solvent Selection: Isopropanol or a mixture of methanol/ether are suitable solvent systems. The ideal solvent dissolves the compound when hot but not when cold.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling the flask, until the solid just dissolves. Keep the solvent near its boiling point during this process.[10]

-

Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[11]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the crystals on the filter paper with a small amount of cold isopropanol, followed by a wash with cold anhydrous diethyl ether to remove the more volatile isopropanol.

-

Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight. The expected yield of pure product is typically in the range of 85-95%.

Analytical Characterization and Quality Control

A robust analytical workflow is necessary to confirm the identity, purity, and quality of the synthesized material, which is a standard requirement in pharmaceutical development.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

-

¹H NMR Spectroscopy Protocol:

-

Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of D₂O.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Interpretation: The protonated amine (-NH₃⁺) protons are often broad and may exchange with D₂O, potentially disappearing from the spectrum.

-

Trustworthiness: Observing the disappearance of the NH₃⁺ peak upon D₂O shake is a classic, self-validating method to confirm its identity.

-

-

| Predicted ¹H NMR Signals (in D₂O) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl Protons | ~3.8 | Singlet | 3H | -COOCH₃ |

| Cyclohexyl Protons | 1.5 - 2.2 | Multiplet | 10H | -C₆H₁₀ - |

-

¹³C NMR Spectroscopy Protocol:

-

Sample Prep: Use a more concentrated sample (20-30 mg) in ~0.7 mL of D₂O or DMSO-d₆.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Interpretation: Key signals confirm the presence of the carbonyl group, the quaternary carbon, and the methyl ester carbon.

-

| Predicted ¹³C NMR Signals | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~175 | C =O |

| Quaternary Carbon | ~60 | C -(NH₃⁺)(COOCH₃) |

| Methyl Carbon | ~53 | -COOC H₃ |

| Cyclohexyl Carbons | 20 - 40 | -C ₆H₁₀- |

Infrared (IR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

-

FTIR Protocol:

-

Sample Prep: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Interpretation: The spectrum provides a unique fingerprint for the molecule.

-

| Predicted Key IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| N-H Stretch | 3200 - 2800 (broad) | Medium-Strong | R-NH₃⁺ stretching |

| C-H Stretch | 2950 - 2850 | Strong | Aliphatic C-H stretching |

| C=O Stretch | ~1740 | Strong | Ester carbonyl stretching |

| N-H Bend | ~1600 | Medium | R-NH₃⁺ bending |

| C-O Stretch | ~1200 | Strong | Ester C-O stretching |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

-

MS Protocol:

-

Sample Prep: Dissolve a small amount of the compound in a suitable solvent like methanol.

-

Acquisition: Use Electrospray Ionization (ESI) in positive ion mode.

-

Interpretation: The analysis will detect the molecular ion of the free base after the loss of HCl.

-

Expected Molecular Ion [M+H]⁺: m/z = 158.11 (for C₈H₁₅NO₂ + H⁺)

-

Key Fragments: Common fragmentation pathways for α-amino esters include the loss of the methoxy group (-OCH₃, m/z 31) or the entire carbomethoxy group (-COOCH₃, m/z 59), leading to characteristic fragment ions.[15]

-

-

Chemical Reactivity and Stability

Methyl 1-aminocyclohexanecarboxylate hydrochloride possesses two primary reactive sites: the protonated amine and the methyl ester.

-

Amine Reactivity: The primary amine can be deprotonated under basic conditions to its free base form, which is a potent nucleophile. It readily undergoes standard amine reactions such as acylation (amide bond formation), alkylation, and reductive amination. This is the key site for derivatization in peptide synthesis and drug development.

-

Ester Reactivity: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. Basic hydrolysis (saponification) is typically rapid and irreversible. It can also be converted to other esters via transesterification or to amides by reaction with amines at elevated temperatures.

-

Stability: As a solid crystalline salt, the compound is generally stable under standard storage conditions (room temperature, dry). In solution, stability is pH-dependent. Strong basic conditions will liberate the free amine and can promote ester hydrolysis. Strongly acidic conditions can also promote ester hydrolysis over time. Forced degradation studies under hydrolytic, oxidative, and photolytic conditions are recommended for drug development applications to identify potential degradants.[16]

Applications in Pharmaceutical Research and Development

The rigid cyclic structure of this compound makes it a valuable building block for constraining the conformation of bioactive molecules.

Role as a Gabapentinoid Precursor

The most significant application area for this structural motif is in the synthesis of gabapentinoids. Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) is a blockbuster drug used to treat epilepsy and neuropathic pain.[2][17] While not a direct precursor, Methyl 1-aminocyclohexanecarboxylate hydrochloride is a closely related intermediate and building block for synthesizing analogs and prodrugs of Gabapentin.[18]

The synthesis of Gabapentin often starts from cyclohexanone or 1,1-cyclohexanediacetic acid derivatives.[19][20][21][22] The core structure of the target compound—a cyclohexane ring with a geminal amino and carboxylate equivalent—is a key feature of this drug class. Researchers use such intermediates to explore new chemical space around the gabapentin scaffold to develop next-generation drugs (e.g., gabapentin enacarbil) with improved pharmacokinetic properties like enhanced oral bioavailability.[18]

Use in Peptide and Nanostructure Design

Conformationally restricted amino acids like 1-aminocyclohexanecarboxylic acid (Ac6c) are incorporated into peptides to induce specific secondary structures (e.g., turns or helices) or to increase resistance to enzymatic degradation.[1] The methyl ester provides a protected form of the carboxylic acid that can be readily coupled and later deprotected or modified, making it a useful tool in solid-phase and solution-phase peptide synthesis.

Safety and Handling

As a laboratory chemical, proper handling procedures must be followed to ensure user safety.

-

GHS Hazard Classification: The compound is classified as harmful and an irritant.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

-

Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Raw Material testing for pharmaceuticals and biologics. Retrieved from [Link]

-

Autech. (n.d.). The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. Retrieved from [Link]

-

SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products. Retrieved from [Link]

-

Contract Laboratory. (2024, July 11). Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. Retrieved from [Link]

-

Auriga Research. (n.d.). Pharmaceutical Raw Material Testing & Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

- Google Patents. (n.d.). CN1880299A - Gabapentin hydrochloride and its intermediate preparation method.

-

Patsnap. (n.d.). Preparation method of gabapentin intermediate - Eureka. Retrieved from [Link]

-

ACS Publications. (2024, August 5). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

PubMed. (n.d.). Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. Retrieved from [Link]

-

PubMed. (n.d.). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 37993-32-1 | Methyl 1-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

-

PubMed. (n.d.). A Decade of Gabapentinoid Misuse: An Analysis of the European Medicines Agency's 'Suspected Adverse Drug Reactions' Database. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

YouTube. (2020, July 17). How To Recrystallize A Solid. Tyler Parra. Retrieved from [Link]

-

YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Sci Vis Lab. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2007, April 11). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]

-

PubChem. (n.d.). Gabapentin. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(aminomethyl)cyclohexaneacetic acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 1-cyclohexene-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). US20080097122A1 - Process for the Preparation of Gabapentin.

-

Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclohexanecarboxylic acid, methyl ester. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. arctomsci.com [arctomsci.com]

- 4. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 37993-32-1 | Methyl 1-aminocyclohexanecarboxylate hydrochloride - AiFChem [aifchem.com]

- 7. prepchem.com [prepchem.com]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. cGMP Pharmaceutical Quality Control Testing [intertek.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. Quality Control Release Testing for Pharmaceutical Products | SGS Egypt [sgs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Methyl 1-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 17. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. CN1880299A - Gabapentin hydrochloride and its intermediate preparation method - Google Patents [patents.google.com]

- 21. Preparation method of gabapentin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 22. pubs.acs.org [pubs.acs.org]

Part 1: Analysis of CAS Number 37993-32-1

An In-depth Technical Guide to the Properties and Applications of Phenylpropanenitrile Derivatives in Drug Discovery

A Note on Chemical Identification: Initial analysis of CAS Number 37993-32-1 reveals an important distinction for researchers. This identifier corresponds to the compound Methyl 1-aminocyclohexane-1-carboxylate hydrochloride , a chemical building block. While its properties are detailed below for clarity and accuracy, the scope of publicly available data is insufficient for the in-depth guide requested.

However, the structural motif implicit in the initial, albeit incorrect, query—a substituted phenyl ring attached to a propanenitrile framework—represents a class of molecules with profound significance in medicinal chemistry, particularly those bearing the trimethoxyphenyl (TMP) group. These compounds are at the forefront of anticancer research.

This guide is therefore presented in two parts. Part 1 provides a concise, factual overview of the compound correctly identified by CAS 37993-32-1. Part 2 offers the in-depth technical guide originally envisioned, focusing on the scientifically rich and therapeutically relevant class of trimethoxyphenyl propanenitrile derivatives , using 3-(3,4,5-Trimethoxyphenyl)propanenitrile as a representative example.

Chemical Identity and Properties

The compound registered under CAS Number 37993-32-1 is unequivocally identified as Methyl 1-aminocyclohexane-1-carboxylate hydrochloride[][2][3]. It is a non-chiral, cyclic amino acid ester salt.

| Property | Value | Source(s) |

| IUPAC Name | methyl 1-aminocyclohexane-1-carboxylate;hydrochloride | [][3] |

| Synonyms | H-ACH-OME, 1-Amino-1-cyclohexanecarboxylic acid methyl ester HCl | [3] |

| Molecular Formula | C₈H₁₆ClNO₂ | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 210-212 °C | [2] |

Synthesis

This compound is typically synthesized via the esterification of the parent amino acid, 1-aminocyclohexanecarboxylic acid. A common laboratory-scale procedure involves the reaction of the amino acid with thionyl chloride in methanol, which serves as both the solvent and the methylating agent. A similar procedure for a cyclopentyl analog is well-documented[4].

Representative Experimental Protocol: Esterification of a Cyclic Amino Acid

-

Reaction Setup: Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Triturate the resulting solid residue with a non-polar solvent, such as anhydrous diethyl ether, to induce crystallization and remove impurities. Filter the solid product and dry it under a vacuum to yield Methyl 1-aminocyclohexane-1-carboxylate hydrochloride.

Applications and Biological Activity

The primary application of Methyl 1-aminocyclohexane-1-carboxylate hydrochloride is as a laboratory chemical and a building block in organic synthesis[2]. Its structure, containing a quaternary carbon center and both an amine and an ester functional group, makes it a useful starting material for the synthesis of more complex molecules, including peptides and heterocyclic compounds. There is limited information in the public domain regarding its specific biological activities or therapeutic applications.

Safety and Handling

As a laboratory chemical, standard safety precautions should be observed. The compound is classified with the following hazards:

| GHS Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [2][3] |

| H315 | Causes skin irritation | [2][3] |

| H319 | Causes serious eye irritation | [2][3] |

| H335 | May cause respiratory irritation | [2][3] |

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330[2]. Use in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 2: An In-depth Guide to Trimethoxyphenyl (TMP) Propanenitrile Derivatives in Oncology Research

Introduction: A Privileged Scaffold in Anticancer Drug Discovery

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structural motif in medicinal chemistry, renowned for its role in potent biological activity[5]. This electron-rich phenyl ring is a critical pharmacophore found in several natural products, most notably Combretastatin A-4 (CA-4), a powerful anticancer agent isolated from the African bush willow Combretum caffrum[5].

Compounds featuring the TMP group, often linked to a second aromatic ring or a heterocyclic system via a propanenitrile or similar chain, are of intense interest as they function as tubulin polymerization inhibitors . They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells[5][6]. This class of agents holds significant therapeutic promise, offering potential advantages over established microtubule-targeting drugs like taxanes and vinca alkaloids, such as oral bioavailability and an ability to overcome certain types of multi-drug resistance[6].

The Molecular Target: Disrupting Microtubule Dynamics

The primary mechanism of action for TMP-containing anticancer agents is the disruption of the dynamic instability of microtubules.

-

The Target: Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is critical for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during cell division (mitosis)[6][7].

-

The Inhibition: TMP derivatives bind to the colchicine site on β-tubulin, which is distinct from the taxane and vinca alkaloid binding sites[7]. This binding event introduces a conformational change that prevents the tubulin dimers from polymerizing into functional microtubules.

-

The Cellular Consequence: The inhibition of tubulin polymerization leads to the collapse of the mitotic spindle. The cell, unable to properly align and separate its chromosomes, activates a mitotic checkpoint, leading to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death[8][9][10].

Figure 1: Mechanism of action for TMP-based tubulin inhibitors.

Synthesis and Characterization of a Model Compound: 3-(3,4,5-Trimethoxyphenyl)propanenitrile

The synthesis of TMP propanenitrile derivatives can be achieved through several reliable routes. Here, we detail two common strategies for the preparation of 3-(3,4,5-Trimethoxyphenyl)propanenitrile (CAS 49621-50-3)[5].

Strategy A: Knoevenagel Condensation followed by Reduction

This two-step approach involves the initial formation of an α,β-unsaturated nitrile, which is subsequently reduced to the saturated propanenitrile.

-

Knoevenagel Condensation: 3,4,5-Trimethoxybenzaldehyde is reacted with acetonitrile in the presence of a base (e.g., sodium ethoxide). The base deprotonates acetonitrile, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields 3-(3,4,5-trimethoxyphenyl)acrylonitrile.

-

Reduction: The carbon-carbon double bond of the acrylonitrile intermediate is reduced. This can be achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or using chemical reducing agents like sodium borohydride in the presence of a nickel catalyst.

Strategy B: Alkylation of 3,4,5-Trimethoxyphenylacetonitrile

This is a more direct, one-step approach leveraging the acidity of the α-protons to the nitrile group.

-

Deprotonation: The starting material, 3,4,5-trimethoxyphenylacetonitrile, is treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The resulting carbanion is then treated with an appropriate electrophile, such as a haloacetonitrile or a related species, to form the propanenitrile backbone. Note: This route is conceptually simpler but may require more specialized reagents compared to Strategy A.

Sources

- 2. chemscene.com [chemscene.com]

- 3. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

A Predictive Spectroscopic Guide to Methyl 1-aminocyclohexanecarboxylate Hydrochloride: Structure Elucidation in the Absence of Published Data

Preamble: Navigating the Data Gap in Chemical Research

In the landscape of drug discovery and chemical research, it is not uncommon to encounter compounds of interest for which a complete, publicly available set of characterization data is absent. Methyl 1-aminocyclohexanecarboxylate hydrochloride, a cyclic amino acid ester with potential applications as a synthetic building block, represents one such case. Despite its commercial availability, a comprehensive, peer-reviewed spectroscopic portfolio is not readily accessible.

This technical guide addresses this data gap head-on. As Senior Application Scientists, we are often tasked not only with interpreting existing data but also with predicting the analytical characteristics of novel or sparsely documented molecules. This document provides a robust, predictive analysis of the spectroscopic data for Methyl 1-aminocyclohexanecarboxylate hydrochloride. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing upon data from closely related structural analogs, we present a detailed, theoretically grounded framework for the structural elucidation of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering both a predictive data set and the strategic logic required for its verification.

Molecular Structure and Foundational Properties

Methyl 1-aminocyclohexanecarboxylate hydrochloride is a salt, comprised of the protonated form of a cyclic α-amino acid methyl ester and a chloride counter-ion. Its fundamental properties, sourced from chemical databases, provide the basis for our spectroscopic predictions.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Monoisotopic Mass | 193.0869564 Da | [1] |

| Physical State | White Crystalline Solid | |

| CAS Number | 37993-32-1 | [1] |

The core structure consists of a cyclohexane ring with a quaternary carbon (C1) bonded to an amino group (protonated as -NH₃⁺), a methoxycarbonyl group (-COOCH₃), and two methylene groups of the ring. This geminal arrangement at C1 is a key structural feature that will dictate the spectroscopic outcomes.

Caption: Predicted ¹H NMR signal assignments for the title compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. For Methyl 1-aminocyclohexanecarboxylate hydrochloride, we expect to observe signals for all 8 carbon atoms, as there is no plane of symmetry passing through the C1-C4 axis.

Recommended Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 or more, as the ¹³C nucleus has low natural abundance.

-

-

Spectral Editing (DEPT): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is essential for unambiguous assignment.

Predicted ¹³C NMR Spectrum and Interpretation

The chemical shifts are predicted based on standard values for alkanes, esters, and amines, with adjustments for substituent effects.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale and Authoritative Grounding |

| ~173 - 175 | C (quaternary) | C =O (Ester) | The carbonyl carbon of an ester typically resonates in this downfield region. [3] |

| ~60 - 65 | C (quaternary) | C 1-NH₃⁺ | This quaternary carbon is attached to both nitrogen and a carbonyl group, causing a significant downfield shift. |

| ~52 - 54 | CH₃ | -OC H₃ | The methyl carbon of the ester is shielded by the single-bonded oxygen. |

| ~30 - 35 | CH₂ | C 2, C 6 | These carbons are adjacent to the highly substituted C1, leading to a moderate downfield shift compared to unsubstituted cyclohexane. |

| ~24 - 26 | CH₂ | C 4 | The carbon at the "para" position of the ring. |

| ~21 - 23 | CH₂ | C 3, C 5 | These are the most shielded methylene carbons in the ring, furthest from the electron-withdrawing substituents. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound will be dominated by absorptions from the ammonium, ester, and alkane moieties.

Recommended Experimental Protocol

-

Sample Preparation: As the sample is a solid, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Predicted FT-IR Spectrum and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Authoritative Grounding |

| ~3100 - 2800 (broad) | N-H stretch | -N⁺H₃ (Ammonium) | The stretching vibrations of the N-H bonds in an ammonium salt appear as a very broad and strong band in this region, often with multiple sub-peaks. This is a hallmark of primary amine salts. |

| ~2940, ~2860 | C-H stretch | Cyclohexane CH₂ | These are the characteristic symmetric and asymmetric stretching vibrations for sp³ C-H bonds. |

| ~1740 - 1750 (strong, sharp) | C=O stretch | Ester | The carbonyl stretch of a saturated aliphatic ester is one of the most intense and recognizable peaks in an IR spectrum. [4] |

| ~1620 - 1500 | N-H bend | -N⁺H₃ (Ammonium) | The asymmetric and symmetric bending (scissoring) vibrations of the ammonium group appear in this region. |

| ~1250 - 1200 (strong) | C-O stretch | Ester (C-O-C) | This strong band corresponds to the asymmetric stretching of the ester C-O-C linkage. [4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this compound, we would expect to analyze the free base (Methyl 1-aminocyclohexanecarboxylate) after the hydrochloride salt dissociates in the instrument.

Recommended Experimental Protocol

-

Sample Introduction: Use a direct insertion probe for the solid sample or inject a solution via a Gas Chromatography (GC) or Liquid Chromatography (LC) interface.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that will induce characteristic fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Mass Range: Scan from m/z 40 to 300.

Predicted Mass Spectrum and Fragmentation (EI-MS)

The molecular ion of the free base (C₈H₁₅NO₂) has a mass of 157.11 Da. The fragmentation will be driven by the functional groups.

-

Molecular Ion (M⁺): A peak at m/z = 157 corresponding to the free amine is expected, though it may be of low intensity due to the instability of the geminal amino ester structure.

-

Key Fragmentation Pathways:

-

Loss of Methoxycarbonyl Radical (•COOCH₃): This is a highly favorable fragmentation pathway for α-amino esters, involving cleavage of the C1-C(O) bond. This would result in a stable iminium ion.

-

M⁺ (157) → [C₆H₁₀-NH₂]⁺ + •COOCH₃

-

Predicted Peak: m/z = 98 (likely the base peak).

-

-

Loss of Methyl Radical (•CH₃): Loss of the methyl group from the ester.

-

M⁺ (157) → [M - CH₃]⁺

-

Predicted Peak: m/z = 142 .

-

-

Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond.

-

M⁺ (157) → [M - OCH₃]⁺

-

Predicted Peak: m/z = 126 (an acylium ion).

-

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Framework for Validation

This guide presents a comprehensive, predictive spectroscopic analysis for Methyl 1-aminocyclohexanecarboxylate hydrochloride. While based on sound chemical principles and data from analogous structures, this information serves as a robust hypothesis. The ultimate confirmation of the structure requires experimental validation using the protocols detailed herein. By acquiring and comparing the experimental spectra to these predictions, researchers can confidently elucidate and verify the structure of this compound, enabling its effective use in drug development and synthetic chemistry. This predictive approach exemplifies a critical skill for scientists: the ability to apply first principles to navigate the frontiers of chemical space, even in the absence of complete information.

References

-

PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

LibreTexts Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Core. Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]

-

MDPI. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

LibreTexts Chemistry. Uses of ¹³C NMR Spectroscopy. [Link]

-

PubChem. Methyl 1-methylcyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

Sources

"Methyl 1-aminocyclohexanecarboxylate hydrochloride molecular weight"

An In-Depth Technical Guide to Methyl 1-aminocyclohexanecarboxylate Hydrochloride: Properties, Analysis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on methyl 1-aminocyclohexanecarboxylate hydrochloride. We will delve into the core physicochemical properties of this compound, with a primary focus on its molecular weight, and explore its significance as a building block in modern medicinal chemistry. This document provides not only the fundamental data but also the scientific reasoning behind its analytical characterization and strategic application in the synthesis of novel therapeutic agents.

Core Physicochemical Profile

Methyl 1-aminocyclohexanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester. As a hydrochloride salt, it exhibits improved solubility and stability, making it a convenient building block for organic synthesis. The precise characterization of its physical and chemical properties is the foundational first step for its effective use in any research or development pipeline.

The molecular weight of a compound is a critical parameter that influences a vast array of its characteristics, from stoichiometric calculations in synthesis to its pharmacokinetic profile in a biological system. For methyl 1-aminocyclohexanecarboxylate hydrochloride, the molecular weight is a composite of its constituent atoms, including the counter-ion.

Below is a summary of its key identifiers and computed properties.

| Property | Value | Source |

| Molecular Weight | 193.67 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2][4] |

| CAS Number | 37993-32-1 | [1][2][4] |

| IUPAC Name | methyl 1-aminocyclohexane-1-carboxylate;hydrochloride | [1][2] |

| Canonical SMILES | COC(=O)C1(CCCCC1)N.Cl | [1] |

| Physical State | Solid | [2] |

| Parent Compound | Methyl 1-aminocyclohexanoate (MW: 157.21 g/mol ) | [1][5] |

| Component Compounds | Methyl 1-aminocyclohexanoate; Hydrochloric Acid | [1][3][6] |

Structural Significance in Drug Design

The structure of methyl 1-aminocyclohexanecarboxylate hydrochloride imparts specific, desirable characteristics for drug development. The constrained cyclohexane ring, combined with the reactive amino and ester functionalities, makes it a valuable scaffold.

Caption: Key structural components and their contributions.

-

Cyclohexane Scaffold : Unlike linear aliphatic chains, the cyclohexane ring introduces conformational rigidity. This is a crucial strategy in drug design to lock a molecule into a specific three-dimensional shape that can enhance binding affinity and selectivity for a biological target.

-

Geminal Amino and Ester Groups : The placement of both the amino and methyl carboxylate groups on the same carbon atom (C1) creates a stable α-amino acid derivative. The primary amine, protonated in the hydrochloride salt form, serves as a key synthetic handle for amide bond formation, crucial for building peptides or other complex structures.

-

The "Magic Methyl" Ester : The methyl group of the ester is not merely a placeholder. In drug discovery, the addition of a methyl group can significantly modulate a molecule's properties, including its metabolic stability and binding interactions—a phenomenon often called the "magic methyl" effect.[7][8] It can serve as a soft metabolic point or shield more critical parts of the molecule from enzymatic degradation.[7][8]

Analytical Workflow: Molecular Weight and Identity Confirmation

Verifying the molecular weight and structural integrity of starting materials is a non-negotiable aspect of scientific research, ensuring the reliability and reproducibility of experimental outcomes. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.

Caption: Standard LC-MS workflow for identity confirmation.

Experimental Protocol: LC-MS Analysis

This protocol outlines a self-validating system for the confirmation of methyl 1-aminocyclohexanecarboxylate hydrochloride.

-

Preparation of the Analytical Sample:

-

Accurately weigh approximately 1 mg of methyl 1-aminocyclohexanecarboxylate hydrochloride.

-

Dissolve in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: Standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Scientist's Note (Causality): A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (formic acid) ensures that the primary amine of the analyte remains protonated, leading to sharp, symmetrical peak shapes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive Ion Mode.

-

Analysis: The mass analyzer will scan for ions within a mass-to-charge (m/z) range, for example, from 50 to 500 amu.

-

Scientist's Note (Causality): ESI is a "soft" ionization technique ideal for this molecule. It imparts a charge with minimal fragmentation, allowing for the clear detection of the protonated parent molecule. Positive mode is selected because the basic amino group is readily protonated.

-

-

Data Interpretation and Validation:

-

The compound of interest is the free base, as the HCl salt dissociates in solution. The molecular weight of the free base (C₈H₁₅NO₂) is 157.21 g/mol .[5]

-

In positive mode ESI-MS, the instrument will detect the protonated molecule, [M+H]⁺.

-

Expected Result: A prominent peak in the mass spectrum at an m/z value of approximately 158.12 (C₈H₁₆NO₂⁺).

-

The presence of this ion at the correct retention time, corresponding to a peak in the chromatogram, confirms both the molecular weight and the identity of the compound.

-

Safety and Handling

As a laboratory chemical, proper handling of methyl 1-aminocyclohexanecarboxylate hydrochloride is essential. The compound presents several hazards that users must be aware of.

-

GHS Hazard Classification: The substance is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9][10]

-

Conclusion

Methyl 1-aminocyclohexanecarboxylate hydrochloride is more than just a chemical with a defined molecular weight of 193.67 g/mol . It is a strategically designed building block for medicinal chemistry and drug development. Its rigid scaffold, versatile functional groups, and favorable physical properties make it a valuable starting point for synthesizing complex molecules with tailored biological activities. A thorough understanding of its physicochemical properties, supported by robust analytical validation, is paramount for its successful application in the laboratory and beyond.

References

-

PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet - Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]

-

Chemspace. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

DuPont. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. Retrieved from [Link]

-

NIOSH. (n.d.). NIOSH Analytical Methods - M. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

-

Moreira, R., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). Retrieved from [Link]

Sources

- 1. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 22645079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 37993-32-1 CAS Manufactory [m.chemicalbook.com]

- 5. Methyl 1-aminocyclohexanecarboxylate | CymitQuimica [cymitquimica.com]

- 6. Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride | C8H16ClNO2 | CID 122514646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Solubility of Methyl 1-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 1-aminocyclohexanecarboxylate hydrochloride (M-ACH-Cl), a crucial parameter for its application in pharmaceutical research and synthetic chemistry. We delve into the physicochemical properties that govern its solubility, explore its behavior in various aqueous and organic solvent systems, and present a detailed, field-proven protocol for its experimental determination. This document is structured to provide not just data, but a foundational understanding of the principles behind the compound's solubility, enabling researchers to make informed decisions in formulation, process development, and experimental design.

Introduction: The Significance of a Building Block

Methyl 1-aminocyclohexanecarboxylate hydrochloride is a non-proteinogenic amino acid ester, a class of molecules that serves as a vital building block in medicinal chemistry. Its rigid cyclohexyl scaffold is a desirable feature in drug design, offering a three-dimensional structure that can improve target binding, metabolic stability, and pharmacokinetic properties compared to more flexible linear analogues. The methyl group can also play a significant role in modulating a molecule's physicochemical and pharmacokinetic properties.[1]

The hydrochloride salt form is common for amine-containing drug candidates, as it generally enhances aqueous solubility and stability. Understanding the precise solubility of M-ACH-Cl is therefore not an academic exercise; it is a critical prerequisite for:

-

Reaction Chemistry: Ensuring the compound is sufficiently dissolved for homogenous reaction kinetics.

-

Pre-formulation Studies: Determining its suitability for various dosage forms and delivery systems.

-

Analytical Method Development: Preparing accurate standard solutions for techniques like HPLC and LC-MS.

-

Biopharmaceutical Classification: Assessing its potential oral bioavailability based on the Biopharmaceutics Classification System (BCS).[2]

This guide provides the technical detail and causal explanations necessary for scientists to confidently work with this compound.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For M-ACH-Cl, the key features are the presence of an ionizable primary amine (as a hydrochloride salt), a methyl ester group, and a non-polar carbocyclic ring.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | PubChem[3] |

| Molecular Weight | 193.67 g/mol | PubChem[3] |

| Appearance | White to almost white solid/crystalline powder | TCI Chemicals[4] |

| SMILES | COC(=O)C1(CCCCC1)N.Cl | PubChem[3] |

| Parent Compound | Methyl 1-aminocyclohexanoate | PubChem[3] |

| Component Compounds | Methyl 1-aminocyclohexanoate, Hydrochloric Acid | PubChem[3] |

The structure reveals a molecule with both hydrophilic (the ammonium chloride salt) and lipophilic (the cyclohexane ring) regions. This amphiphilic nature suggests a complex solubility profile, with significant solubility in polar solvents but limited solubility in non-polar environments. As a salt of a weak base (the amine) and a strong acid (HCl), its aqueous solubility is expected to be highly dependent on pH.

Solubility Profile: A Multi-faceted Analysis

Aqueous Solubility & pH-Dependence

As a hydrochloride salt, M-ACH-Cl is expected to be freely soluble in water. The protonated primary amine (R-NH₃⁺) and the chloride counter-ion readily engage in strong ion-dipole interactions with water molecules.

The critical factor in aqueous systems is pH . The solubility is highest at acidic to neutral pH where the amine group remains fully protonated. As the pH of the solution increases towards the pKa of the primary amine (typically around 9-10 for cyclohexylamines), the equilibrium will shift towards the neutral, free base form (R-NH₂).

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq) (High Solubility)

↕ pH > pKa

R-NH₂ (aq) ⇌ R-NH₂ (precipitate) (Low Solubility)

The free base, Methyl 1-aminocyclohexanoate, is a liquid with significantly lower aqueous solubility due to the loss of the ionic charge.[5] Therefore, when preparing aqueous solutions, it is critical to use either purified water or acidic/neutral buffers (pH 1.2-6.8) to maintain the highly soluble salt form.[2]

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the solvent's polarity and its ability to solvate both the ionic and organic parts of the molecule.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the ammonium cation and the chloride anion. |

| Polar Aprotic | DMSO, DMF | High | High dielectric constants and strong dipole moments allow for effective solvation of ions. DMSO is particularly effective for many pharmaceutical salts.[6] |

| Moderately Polar | Acetone, Chloroform | Moderate to Low | These solvents have lower dielectric constants and are less capable of stabilizing the separated ions, leading to reduced solubility.[6] |

| Non-polar | Toluene, Hexane, Cyclohexane | Very Low / Insoluble | The energy required to break the crystal lattice of the ionic salt is not compensated by the weak van der Waals interactions with these solvents.[6] |

Practical Insight: For applications requiring an organic medium, DMSO is often the first choice for achieving high concentrations. For subsequent dilutions into less polar systems (e.g., for biological assays), care must be taken to avoid precipitation.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the Equilibrium Shake-Flask Method .[7][8] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.

Workflow for Solubility Determination

The following diagram outlines the critical steps in the shake-flask protocol.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the result reflects true equilibrium solubility.

1. Preparation of Solvent System:

- Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or select the organic solvent.[9]

- Causality: The choice of solvent is the primary variable. For biopharmaceutical relevance, buffers at pH 1.2, 4.5, and 6.8 are recommended to simulate the gastrointestinal tract.[2]

2. Addition of Compound:

- Add an excess amount of M-ACH-Cl to a known volume of the solvent in a sealed container (e.g., glass vial).

- Trustworthiness: "Excess" is confirmed by visually observing undissolved solid material at the end of the experiment. This proves that the solution is truly saturated.

3. Equilibration:

- Seal the container and place it in an incubator with agitation (e.g., orbital shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C).[2][9]

- Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2]

- Expertise: Shorter times may only yield kinetic solubility, which can be misleadingly high (if starting with a supersaturated solution) or low (if not fully dissolved). Equilibrium is confirmed by taking measurements at different time points (e.g., 24h, 48h) until the concentration plateaus.[2]

4. Separation of Solid and Liquid Phases:

- After incubation, remove the sample and allow it to settle.

- Carefully separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the concentration.

- Methods:

- Centrifugation: Pellet the solid and draw the supernatant.

- Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) compatible with the solvent.[9] Discard the initial volume to saturate the filter membrane.

5. Quantification:

- Accurately dilute the clear, saturated supernatant with a suitable mobile phase.

- Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.[9]

6. Data Analysis and Reporting:

- Calculate the original concentration in the saturated solution, accounting for any dilutions.